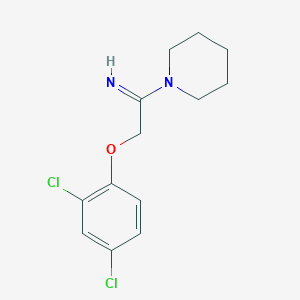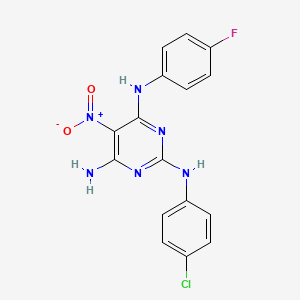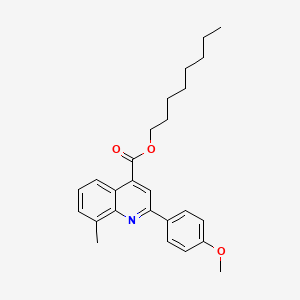![molecular formula C32H28N2O B12467123 4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of four phenyl groups and a diazatricyclic framework, making it a subject of interest in various fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE typically involves the reaction of diethylene glycol and hydrazine hydrate under controlled conditions. The reaction mixture is heated at 100°C for an hour, followed by the addition of potassium hydroxide (KOH). The excess hydrazine hydrate is distilled off, and the resulting solution is further heated at 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticholinergic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE involves its interaction with specific molecular targets. The compound’s diazatricyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticholinergic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,9,10-Tetraaryl-1,3-diazaadamantan-6-one: Similar in structure but with different aryl groups.
1,3-Diazaadamantane derivatives: Share the diazatricyclic framework but differ in substituents and functional groups
Uniqueness
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is unique due to its specific arrangement of phenyl groups and the stability of its tricyclic structure.
Propriétés
Formule moléculaire |
C32H28N2O |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
4,8,9,10-tetraphenyl-1,3-diazatricyclo[5.1.1.13,5]decan-6-one |
InChI |
InChI=1S/C32H28N2O/c35-32-26-28(22-13-5-1-6-14-22)33(29(26)23-15-7-2-8-16-23)21-34-30(24-17-9-3-10-18-24)27(32)31(34)25-19-11-4-12-20-25/h1-20,26-31H,21H2 |
Clé InChI |
GQEOESVBSCGECK-UHFFFAOYSA-N |
SMILES canonique |
C1N2C(C(C2C3=CC=CC=C3)C(=O)C4C(N1C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
methyl}phenol](/img/structure/B12467078.png)
![N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12467096.png)


![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)

